3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine

Physicochemical property profiling Drug-likeness prediction Building block selection

Researchers synthesizing kinase-focused libraries often start from 3-amino-6-chloropyridazine, requiring an additional substitution step to install the morpholine pharmacophore-adding cycle time and reducing SAR throughput. 3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine (CAS 756423-54-8) eliminates this bottleneck with the 2,6-dimethylmorpholine pre-installed at the 6-position. • Pre-installed privileged fragment: bypasses the substitution step, enabling direct functionalization at the free 3-amino group via acylation, sulfonylation, or Buchwald-Hartwig amination. • Structurally differentiated from unsubstituted morpholine analogs (XLogP3-AA 0.4 vs. ~-0.1), offering enhanced lipophilicity for CNS-targeted programs. • Supplied at ≥95% purity (HPLC); exclusively for research use.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 756423-54-8
Cat. No. B1321701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine
CAS756423-54-8
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NN=C(C=C2)N
InChIInChI=1S/C10H16N4O/c1-7-5-14(6-8(2)15-7)10-4-3-9(11)12-13-10/h3-4,7-8H,5-6H2,1-2H3,(H2,11,12)
InChIKeyBFTNCHQTLUQFEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine: Profile & Sourcing


3-Amino-6-(2,6-dimethylmorpholin-4-yl)pyridazine (CAS 756423-54-8, PubChem CID 20316790) is a heterocyclic small molecule composed of a pyridazine core bearing a primary amine at position 3 and a 2,6-dimethylmorpholine substituent at position 6 [1]. With a molecular formula of C₁₀H₁₆N₄O, a molecular weight of 208.26 g·mol⁻¹, a computed XLogP3-AA of 0.4, a topological polar surface area (TPSA) of 64.3 Ų, one hydrogen-bond donor, five hydrogen-bond acceptors, and a single rotatable bond, the compound occupies a physicochemical space distinct from its closest commercially available analogs [1]. It is supplied by multiple vendors—including Santa Cruz Biotechnology, VWR, Fluorochem, Leyan, and Bidepharm—typically at purities of 95–98% (HPLC), and is exclusively designated for research use .

Non-Interchangeability of Pyridazine Building Blocks


The pyridazine building-block landscape includes several compounds that appear superficially interchangeable: 3-amino-6-chloropyridazine (CAS 5469-69-2), 3-amino-6-(morpholin-4-yl)pyridazine (CAS 66346-91-6), and 6-(3,5-dimethylmorpholino)pyridazin-3-amine (CAS 736879-79-1) . However, each of these alternatives introduces a functional-group handle with fundamentally different reactivity, steric demand, and hydrogen-bonding capacity. The 2,6-dimethylmorpholine substituent on the target compound introduces two stereogenic centers, a tertiary amine within a conformationally constrained six-membered ring, and a significantly increased steric bulk relative to the unsubstituted morpholine or chlorine substituents [1]. These features cannot be replicated by simple morpholine or halogen analogs without altering the downstream reactivity profile, solubility characteristics, and target-binding geometry of any elaborated lead molecule [1]. Procurement decisions that treat these building blocks as drop-in replacements risk generating non-comparable structure–activity data.

Differentiation from Close Analogs


Lipophilicity and Hydrogen-Bonding Differences

Compared to its closest purchasable analog 3-amino-6-(morpholin-4-yl)pyridazine (CAS 66346-91-6, formula C₈H₁₂N₄O, MW 180.21 g·mol⁻¹), the target compound incorporates two additional methyl groups on the morpholine ring, increasing the molecular weight by 28.05 g·mol⁻¹ (208.26 vs. 180.21), adding 2 heavy atoms, and reducing the computed XLogP3-AA from approximately -0.1 to 0.4 (i.e., a 0.5 log unit increase in lipophilicity) [1][2]. The TPSA remains identical at 64.3 Ų, but the hydrogen-bond donor count decreases from 2 to 1 due to the tertiary amine on the dimethylmorpholine, while the hydrogen-bond acceptor count is preserved at 5 [2]. These differences are quantifiable and directly affect membrane permeability predictions and solubility profiles in medicinal chemistry campaigns [3].

Physicochemical property profiling Drug-likeness prediction Building block selection

6-Position Reactivity Comparison

The target compound contains a morpholine substituent already installed at the 6-position of the pyridazine ring, making it a direct precursor for further diversification at the 3-amino group. In contrast, 3-amino-6-chloropyridazine (CAS 5469-69-2) requires an additional synthetic step—typically palladium-catalyzed Suzuki or Negishi cross-coupling, or electrochemical nickel-catalyzed arylation—to introduce an amino or aryl substituent at the 6-position [1][2]. The published yields for electrochemical nickel-catalyzed arylation of 3-amino-6-chloropyridazines vary from 40% to 85% depending on the aryl halide coupling partner [2]. By contrast, procurement of the pre-functionalized dimethylmorpholine analog eliminates this step entirely for projects where the 2,6-dimethylmorpholine motif is the desired 6-substituent, reducing synthetic step count by one and avoiding the associated yield loss and palladium contamination risk .

Synthetic chemistry Building block reactivity Medicinal chemistry diversification

Commercial Purity and Batch Reproducibility

Commercially available batches of the target compound are offered at purities of 95% (Bidepharm) , 98% (Leyan, catalog number 1650828) , and ≥95% (CymitQuimica/Biosynth, catalog 3D-GFB42354) , with supporting analytical certificates (NMR, HPLC, or GC) available upon request . In comparison, the chiral specific isomer 6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridazin-3-amine is typically offered only at 95% purity . The racemic mixture (target compound) is more widely available across vendors and typically offered at equivalent or higher purity than the chirally resolved analog, and at a lower unit cost (e.g., Fluorochem offers 1 g for approximately RMB 2,926 versus 5,566 for 2 g) . This makes the racemic form the more economical choice for early-stage screening where stereochemistry is not yet determined to be critical.

Quality control Reproducibility Procurement specification

Structural Distinction from Characterized Scaffolds

Literature precedent for closely related pyridazine scaffolds demonstrates that the nature of the 6-substituent profoundly affects biological activity. For example, 6-morpholin-4-yl-pyridazin-3-amine derivatives have been reported as SYK kinase inhibitors and as adenosine A1 receptor ligands with binding affinities in the nanomolar range [1][2]. In the AChE inhibitor series of 3-amino-6-phenylpyridazines, the lead compound 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine exhibited an IC₅₀ of 0.12 µM, representing a 5000-fold improvement over minaprine (IC₅₀ = 85 µM) [3]. No published quantitative biological data exists for the target compound itself; its biological profile remains uncharacterized in the peer-reviewed literature as of April 2026. However, the dimethylmorpholine substituent is sterically larger and more lipophilic than the unsubstituted morpholine, which would be predicted to alter binding kinetics and selectivity profiles relative to published morpholine-pyridazine series, based on established principles of medicinal chemistry [4].

Structure–activity relationship Kinase inhibitor design Adenosine receptor pharmacology

Evidence-Based Application Scenarios


Kinase-Focused Library Synthesis

The compound serves as a direct building block for generating focused kinase inhibitor libraries by functionalization at the free 3-amino group. The 2,6-dimethylmorpholine moiety is a recognized privileged fragment in kinase drug discovery, as exemplified by KU-0063794, where the cis-2,6-dimethylmorpholine substituent is critical for mTOR binding [1]. The pre-installed morpholine eliminates the need for a substitution step that would be required if starting from 3-amino-6-chloropyridazine, thereby reducing library synthesis cycle time and enabling higher-throughput SAR exploration [2].

Adenosine Receptor Tool Development

Given that closely related morpholine-pyridazine analogs (e.g., CHEMBL608653) exhibit binding to adenosine A1 (Ki 65 nM) and A3 (Ki 494 nM) receptors, the target compound offers a structurally differentiated probe for exploring the impact of increased steric bulk and lipophilicity on adenosine receptor subtype selectivity [3]. The enhanced lipophilicity (XLogP3-AA 0.4 vs. approx. -0.1 for the unsubstituted morpholine analog) may favor blood–brain barrier penetration for CNS-targeted adenosine modulation [4].

Cross-Coupling Methodology Development

The compound's free 3-amino group can be elaborated via diazotization, acylation, sulfonylation, or Buchwald–Hartwig amination without interference from the 6-position, making it a suitable substrate for developing new synthetic methodologies on the pyridazine scaffold [5]. Its commercial availability at defined purity (95–98%) from multiple vendors provides a reproducible starting material for method development and optimization studies .

Negative Control and Scaffold-Hopping Reference

For research programs that have identified hits containing the morpholine-pyridazine motif (e.g., SYK inhibitors, TAK1 inhibitors), the target compound can serve as a stripped-down reference compound to deconvolute the contribution of the morpholine-pyridazine core versus additional substituents to the overall biological activity [6]. Its anticipated lack of potent activity compared to elaborated analogs makes it a useful baseline control in mechanistic and selectivity profiling studies [7].

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